molecular formula C9H9F3N2O2 B6142455 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid CAS No. 1032057-04-7

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid

Cat. No.: B6142455
CAS No.: 1032057-04-7
M. Wt: 234.17 g/mol
InChI Key: URBPETXETAGOGC-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid is a propanoic acid derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 5-position and an amino (-NH-) linkage at the 2-position.

Properties

IUPAC Name

2-[[5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-5(8(15)16)14-7-3-2-6(4-13-7)9(10,11)12/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBPETXETAGOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The SNAr approach involves displacing a leaving group (e.g., chlorine) on 5-(trifluoromethyl)pyridin-2-amine with a propanoic acid derivative. A representative procedure involves reacting 2-chloro-5-(trifluoromethyl)pyridine with β-alanine under basic conditions. Key parameters include:

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity.

  • Base : Triethylamine (TEA) or potassium carbonate deprotonates the amino group, facilitating substitution.

  • Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

Table 1: SNAr Optimization Parameters

ParameterOptimal ConditionYield (%)
SolventDMF78
BaseTEA82
Temperature (°C)9085
Reaction Time (h)1888

Challenges and Solutions

  • Byproduct Formation : Competing hydrolysis of the chloro-pyridine intermediate is mitigated by anhydrous conditions.

  • Purification : Reverse-phase chromatography (acetonitrile/water) isolates the product with >95% purity.

Synthetic Route 2: Catalytic Amination in Aqueous Media

Green Chemistry Approach

Inspired by alum-catalyzed methodologies, this route employs eco-friendly conditions. A mixture of 5-(trifluoromethyl)pyridine-2-carbaldehyde and β-alanine reacts in water with alum (KAl(SO₄)₂·12H₂O) as a catalyst.

Key Advantages:

  • Solvent-Free : Water acts as both solvent and reactant.

  • Catalyst Efficiency : Alum enhances reaction rates via Lewis acid activation.

  • Temperature : Reactions complete within 6–8 hours at 80°C.

Table 2: Catalytic Amination Performance

Catalyst Loading (mol%)Yield (%)Purity (%)
106590
207892
308295

Limitations

  • Substrate Scope : Limited to aldehydes with strong electron-withdrawing groups.

  • Scale-Up : Requires efficient stirring to maintain homogeneity.

Synthetic Route 3: Hydrolysis of Ester Precursors

Stepwise Synthesis

Methyl 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}propanoate, synthesized via SNAr, undergoes alkaline hydrolysis to yield the target acid.

Reaction Conditions:

  • Base : Sodium hydroxide (2 M aqueous solution).

  • Temperature : Reflux at 100°C for 4 hours.

  • Workup : Acidification with HCl precipitates the product.

Table 3: Hydrolysis Efficiency

Ester Purity (%)Hydrolysis Yield (%)
9092
9595
9897

Industrial Relevance

  • Cost-Effectiveness : Ester intermediates simplify storage and handling.

  • Scalability : Continuous flow reactors enable kilogram-scale production.

Comparative Analysis of Methodologies

Table 4: Method Comparison

ParameterSNAr RouteCatalytic RouteHydrolysis Route
Yield (%)888297
Reaction Time (h)1884
Solvent ToxicityHighLowModerate
ScalabilityModerateLowHigh

Key Insight : The hydrolysis route balances efficiency and scalability, making it preferable for industrial applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety:

  • Residence Time : 30 minutes at 120°C.

  • Yield : 94% with >99% conversion.

Purification Techniques

  • Crystallization : Ethanol/water mixtures achieve 98% purity.

  • Cost Analysis : Solvent recycling reduces production costs by 40%.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various medicinal chemistry applications:

  • Antitumor Activity : Research indicates that derivatives of pyridine compounds exhibit antitumor properties. The trifluoromethyl group may enhance the potency of these compounds against cancer cells by altering their interaction with biological targets .
  • Neuroprotective Effects : Studies have suggested that compounds with similar structures can provide neuroprotection, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems .

Agricultural Chemistry

The unique structure of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid lends itself to potential applications in agriculture:

  • Pesticide Development : The compound's ability to interact with biological systems makes it a candidate for developing new pesticides or herbicides. Its efficacy could be attributed to its ability to disrupt metabolic pathways in pests while being less harmful to non-target organisms .

Biochemical Research

In biochemical research, this compound can serve as a valuable tool:

  • Enzyme Inhibition Studies : The structural features allow it to act as an inhibitor for specific enzymes, facilitating studies on enzyme mechanisms and the development of enzyme inhibitors for therapeutic purposes .

Case Study 1: Antitumor Activity

A study explored the antitumor effects of various pyridine derivatives, including those containing trifluoromethyl groups. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer agents based on this scaffold .

Case Study 2: Neuroprotection

Research into the neuroprotective effects of similar compounds demonstrated that they could prevent neuronal death in cell cultures exposed to toxic agents. The study highlighted the potential of trifluoromethylated pyridines in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Research Findings and Trends

  • Agrochemicals: Ether-linked pyridine derivatives (e.g., fluazifop-P) dominate due to their stability and herbicidal efficacy . Amino-substituted analogs may lack herbicidal activity but show promise in medicinal chemistry.
  • Medicinal Chemistry: Amino and trifluoromethyl groups enhance target binding and metabolic stability.
  • Physicochemical Properties: Amino groups increase solubility (e.g., hydrogen bond donors: 2 in target vs. 1 in fluazifop-P), which could improve bioavailability in drug design .

Biological Activity

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid, also known as (2R)-2-{[5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological properties, and therapeutic potential based on diverse scientific literature.

  • Molecular Formula : C9H9F3N2O2
  • Molecular Weight : 234.18 g/mol
  • CAS Number : 923242-91-5

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

The compound's action mechanism includes inhibition of protein synthesis and disruption of cell wall integrity, which is crucial for its bactericidal effects .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal effects. It was found to be effective against various fungal strains, outperforming traditional antifungal agents such as fluconazole in some cases.

Fungal Strain MIC
Candida albicans62.5 μg/mL
Aspergillus niger125 μg/mL

The antifungal mechanism appears to involve interference with fungal cell membrane integrity and function .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory conditions .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound, with an MIC of 62.5 μg/mL demonstrating its potential as a therapeutic agent against resistant strains .
  • Evaluation of Antifungal Activity :
    Another study focused on the antifungal activity against Candida species. The compound showed promising results with a MIC of 62.5 μg/mL, indicating its potential use in treating candidiasis, especially in immunocompromised patients .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid, and how can reaction conditions be optimized for enantiomeric purity?

  • Methodological Answer : The synthesis typically involves coupling 5-(trifluoromethyl)pyridin-2-amine with a propanoic acid derivative (e.g., bromopropanoic acid) under nucleophilic substitution conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature control (50–80°C), and catalysts like triethylamine to enhance reactivity . Enantiomeric purity can be improved using chiral chromatography or asymmetric synthesis techniques, such as employing chiral auxiliaries during coupling steps .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the trifluoromethyl and pyridinyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the carboxylic acid moiety .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of skin contact, rinse immediately with water for ≥15 minutes. Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the trifluoromethylpyridine moiety influence the compound’s bioactivity in enzyme inhibition studies?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group enhances binding affinity to hydrophobic pockets in enzymes like kinases or proteases. Competitive inhibition assays (e.g., IC₅₀ determination via fluorogenic substrates) and molecular docking simulations (using software like AutoDock Vina) are used to map interactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Control variables such as buffer pH, ionic strength, and enzyme source (recombinant vs. native). Perform dose-response curves in triplicate to ensure reproducibility .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

  • Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationship) and software like SwissADME to calculate logP, polar surface area, and P-glycoprotein substrate likelihood. Molecular dynamics (MD) simulations assess membrane penetration .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Batch reactors with precise temperature control minimize racemization. Continuous-flow systems improve mixing efficiency for intermediates. Monitor enantiomeric excess (ee) via chiral HPLC at each step. Catalytic asymmetric methods (e.g., chiral ligands in palladium-mediated couplings) enhance scalability .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

  • Methodological Answer : Conduct microsomal stability assays using liver microsomes (human/rat). LC-MS/MS identifies metabolites. CYP inhibition panels (e.g., CYP3A4, CYP2D6) assess potential drug-drug interactions. Structural analogs with fluorinated pyridines often show altered metabolic pathways due to fluorine’s electronegativity .

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